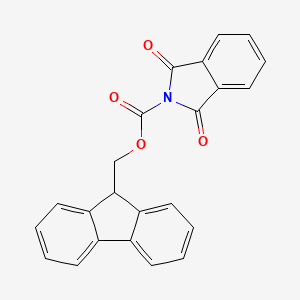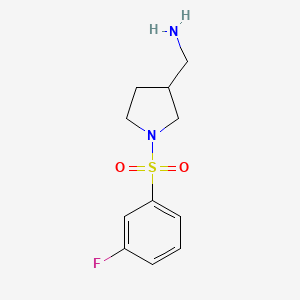
(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is a chemical compound that features a pyrrolidine ring substituted with a methanamine group and a 3-fluorophenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methanamine Group: This step often involves the reaction of the pyrrolidine derivative with a suitable amine source, such as methanamine, under controlled conditions.
Attachment of the 3-Fluorophenylsulfonyl Group: This is usually done through a sulfonylation reaction, where the pyrrolidine derivative is treated with a sulfonyl chloride derivative of 3-fluorophenyl under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The fluorine atom may enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine
- (1-((3-Bromophenyl)sulfonyl)pyrrolidin-3-yl)methanamine
- (1-((3-Methylphenyl)sulfonyl)pyrrolidin-3-yl)methanamine
Uniqueness
(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and overall bioavailability, making this compound a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C11H15FN2O2S |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H15FN2O2S/c12-10-2-1-3-11(6-10)17(15,16)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 |
Clé InChI |
HJZVABYTVUAIJS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)S(=O)(=O)C2=CC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)

![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)

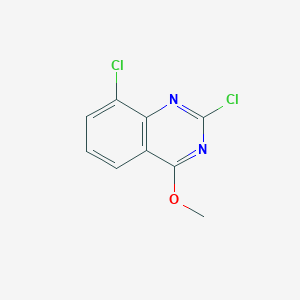
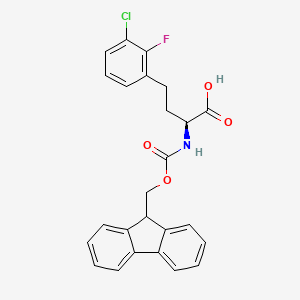
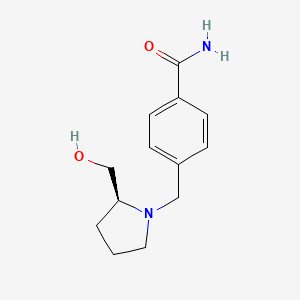
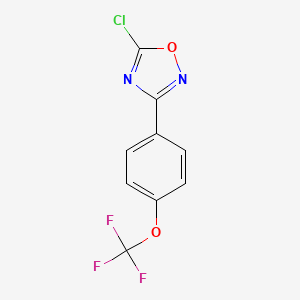


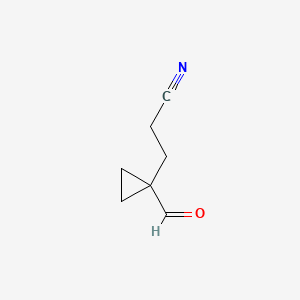
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
